PF-06305591

Catalog No.
S1963526
CAS No.
1449473-97-5
M.F
C15H22N4O
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06305591

CAS Number

1449473-97-5

Product Name

PF-06305591

IUPAC Name

(2R,3S)-3-amino-3-(6-tert-butyl-1H-benzimidazol-2-yl)-2-methylpropanamide

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C15H22N4O/c1-8(13(17)20)12(16)14-18-10-6-5-9(15(2,3)4)7-11(10)19-14/h5-8,12H,16H2,1-4H3,(H2,17,20)(H,18,19)/t8-,12+/m1/s1

InChI Key

APWZIFIAVVFPNT-PELKAZGASA-N

SMILES

Array

Canonical SMILES

CC(C(C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N

Isomeric SMILES

C[C@H]([C@@H](C1=NC2=C(N1)C=C(C=C2)C(C)(C)C)N)C(=O)N

Pf 06305591 is under investigation in clinical trial NCT01776619 (Safety and Tolerability Study of Multiple Doses of PF-06305591).
PF-06305591 is a small molecule drug with a maximum clinical trial phase of I.

PF-06305591 (CAS: 1449473-97-5) is a highly selective, benzimidazole-derived voltage-gated sodium channel NaV1.8 blocker with an IC50 of 15 nM . Originally developed as a clinical candidate for pain management, it has transitioned into a critical pharmacological probe for laboratory and industrial research. The compound exhibits an excellent in vitro ADME profile, high passive permeability, and robust metabolic stability . Crucially, PF-06305591 demonstrates profound selectivity for NaV1.8 over other sodium channel subtypes (NaV1.1–1.7, NaV1.9), potassium channels (including hERG), and calcium channels. For procurement teams and assay developers, this compound serves as an indispensable benchmark material for isolating NaV1.8-mediated currents in peripheral sensory neurons and validating next-generation analgesic pipelines.

Substituting PF-06305591 with non-selective sodium channel blockers (e.g., lidocaine or carbamazepine) or earlier-generation selective inhibitors (e.g., A-803467) severely compromises experimental integrity and in vivo reproducibility [1]. Non-selective blockers indiscriminately inhibit multiple NaV subtypes, confounding the specific role of NaV1.8 in action potential upstroke and repetitive firing in dorsal root ganglion (DRG) neurons [2]. Conversely, while older selective probes like A-803467 offer target specificity, they suffer from notoriously poor oral bioavailability and limited pharmacokinetic stability, restricting their utility in systemic in vivo models [1]. Furthermore, using brain-penetrant analogs like PF-04531083 introduces central nervous system (CNS) variables, whereas PF-06305591 is specifically non-brain penetrant, allowing researchers to cleanly isolate peripheral nociceptive mechanisms without central confounding factors [1].

Superior Target Potency vs. Alternative Probes

In comparative evaluations of NaV1.8 inhibitors, PF-06305591 demonstrates significantly higher potency than other established baseline probes within the same developmental class [1]. While the related compound PF-04531083 achieves an IC50 of 700 nM against NaV1.8, PF-06305591 achieves an IC50 of 15 nM[1]. This represents a nearly 46-fold increase in target potency, allowing for robust channel blockade at much lower concentrations.

Evidence DimensionNaV1.8 Inhibition (IC50)
Target Compound DataPF-06305591 (IC50 = 15 nM)
Comparator Or BaselinePF-04531083 (IC50 = 700 nM)
Quantified Difference~46-fold higher potency for PF-06305591
ConditionsIn vitro target inhibition assays

Procuring the higher-potency probe minimizes the required dosing concentrations in sensitive primary cell cultures, thereby reducing the risk of solvent toxicity and off-target artifacts.

Peripheral Restriction via Blood-Brain Barrier (BBB) Exclusion

A critical differentiator for in vivo assay design is the compound's ability to partition between the central and peripheral nervous systems [1]. While comparators like PF-04531083 readily cross the blood-brain barrier (BBB) and exert central effects, PF-06305591 is strictly non-brain penetrant[1]. In murine models evaluating central vs. peripheral NaV1.8 activity, systemic administration of PF-06305591 successfully localized inhibition to the periphery without normalizing CNS-driven behavioral abnormalities[1].

Evidence DimensionBlood-Brain Barrier (BBB) Penetration
Target Compound DataPF-06305591 (Non-brain penetrant)
Comparator Or BaselinePF-04531083 (Brain penetrant)
Quantified DifferenceExclusive peripheral restriction for PF-06305591 vs. systemic/central exposure for PF-04531083
ConditionsIn vivo murine models (intraperitoneal injection)

Buyers investigating peripheral neuropathies or localized inflammatory pain must select PF-06305591 to ensure CNS-mediated variables do not confound peripheral efficacy data.

In Vivo Bioavailability vs. Early-Generation Probes

Early-generation NaV1.8 selective blockers, while useful in vitro, often fail in translational models due to severe pharmacokinetic limitations. For instance, the widely cited benchmark A-803467 exhibits highly limited oral bioavailability, complicating systemic dosing regimens [1]. In contrast, PF-06305591 was specifically optimized to overcome these limitations, demonstrating acceptable oral bioavailability and a robust pharmacokinetic profile in in vivo models [1].

Evidence DimensionOral Bioavailability / PK Suitability
Target Compound DataPF-06305591 (Acceptable oral bioavailability, good rat PK)
Comparator Or BaselineA-803467 (Limited oral bioavailability)
Quantified DifferenceViable systemic oral dosing for PF-06305591 vs. restricted in vivo utility for A-803467
ConditionsPreclinical pharmacokinetic profiling in rodents

For industrial and academic buyers transitioning from in vitro screening to in vivo efficacy models, PF-06305591 eliminates the need for complex, non-standard formulation strategies.

In Vitro Metabolic Stability and Assay Reproducibility

A major challenge in prolonged cell-based assays is the degradation of the pharmacological probe, which leads to inconsistent target inhibition. PF-06305591 was engineered to possess an excellent in vitro ADME profile, specifically demonstrating high metabolic stability and passive permeability compared to standard experimental tool compounds . This robust stability ensures that the effective concentration of the compound remains constant throughout the duration of extended electrophysiological recordings.

Evidence DimensionIn vitro metabolic stability and passive permeability
Target Compound DataPF-06305591 (High metabolic stability, excellent in vitro ADME)
Comparator Or BaselineStandard early-stage experimental tool compounds
Quantified DifferenceSustained effective concentration vs. rapid metabolic degradation
ConditionsProlonged in vitro cell-based assays

Procurement of a metabolically stable probe reduces the need for frequent assay redosing and significantly improves the batch-to-batch reproducibility of in vitro data.

Peripheral Nociception and Pain Pathway Modeling

Because PF-06305591 is non-brain penetrant and highly selective for NaV1.8, it is the optimal pharmacological tool for isolating peripheral pain mechanisms in dorsal root ganglion (DRG) neurons. Researchers can use this compound to block TTX-resistant sodium currents in the periphery without inducing confounding central nervous system effects, making it ideal for validating novel peripheral analgesic targets [1].

High-Throughput Screening (HTS) Benchmarking for Analgesics

As a structurally distinct, highly potent (IC50 = 15 nM) NaV1.8 inhibitor with an excellent in vitro ADME profile, PF-06305591 serves as a reliable positive control in high-throughput electrophysiology and binding assays. Assay developers procure this compound to calibrate screening platforms and benchmark the potency and selectivity of next-generation NaV1.8 candidates, such as suzetrigine analogs.

Safety Pharmacology and hERG Liability Profiling

Given its high selectivity margin over hERG and other critical off-target channels, PF-06305591 is frequently utilized in safety pharmacology panels. Toxicologists and formulation scientists use it as a reference standard to define the optimal therapeutic window for sodium channel blockers, ensuring that experimental candidates do not exhibit the cardiotoxic liabilities seen in earlier-generation non-selective blockers .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

274.17936134 Da

Monoisotopic Mass

274.17936134 Da

Heavy Atom Count

20

UNII

G5Y3F1X9MU

Other CAS

1449473-97-5

Wikipedia

Pf-06305591

Dates

Last modified: 04-14-2024

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